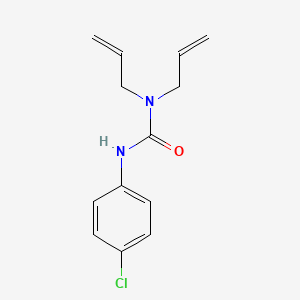

3-(4-Chlorophenyl)-1,1-diallylurea

Description

Structure

3D Structure

Properties

CAS No. |

52696-90-9 |

|---|---|

Molecular Formula |

C13H15ClN2O |

Molecular Weight |

250.72 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)urea |

InChI |

InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17) |

InChI Key |

VYCAHPBJVVVEBW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-1,1-diallylurea

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Chlorophenyl)-1,1-diallylurea, a member of the substituted urea class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes predicted data, information on analogous compounds, and established chemical principles to offer a detailed profile for researchers and drug development professionals. The guide covers the compound's identity, predicted physicochemical characteristics, a proposed synthetic route, and suggested analytical methodologies for its characterization. This information serves as a foundational resource for those interested in the potential applications of this and related molecules.

Chemical Identity and Structure

3-(4-Chlorophenyl)-1,1-diallylurea is a synthetic compound characterized by a central urea moiety with a 4-chlorophenyl group attached to one nitrogen and two allyl groups on the other.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)urea | PubChemLite[1] |

| Molecular Formula | C₁₃H₁₅ClN₂O | PubChemLite[1] |

| Molecular Weight | 250.72 g/mol | PubChemLite[1] |

| Canonical SMILES | C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl | PubChemLite[1] |

| InChI | InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17) | PubChemLite[1] |

| InChIKey | VYCAHPBJVVVEBW-UHFFFAOYSA-N | PubChemLite[1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 3-(4-Chlorophenyl)-1,1-diallylurea, the following table summarizes key physicochemical properties predicted by computational models. These values provide valuable estimates for guiding experimental design.

| Property | Predicted Value | Notes and Rationale |

| XlogP | 3.0 | This value suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous ones. This is a common characteristic of substituted urea herbicides designed to penetrate plant cuticles. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | The TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. A value in this range suggests reasonable membrane permeability. |

| Hydrogen Bond Donors | 1 | The single N-H group on the urea linkage can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the second urea nitrogen can act as hydrogen bond acceptors. |

| Rotatable Bonds | 5 | The number of rotatable bonds suggests a degree of conformational flexibility. |

Note: These are computationally derived predictions and should be confirmed by experimental analysis.

Synthesis Pathway

The synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea can be logically achieved through the reaction of a key isocyanate intermediate with a secondary amine. This is a well-established method for the preparation of substituted ureas.[2]

Caption: Proposed synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea.

Rationale for Synthetic Approach

The proposed synthesis leverages the high reactivity of the isocyanate group towards nucleophilic attack by the secondary amine, diallylamine. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient route for the preparation of the target molecule. The synthesis of various aryl urea derivatives from aryl amines and aryl isocyanates is a well-documented process.[3]

Proposed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane).

-

Reagent Addition: Slowly add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in the same solvent to the stirred solution of diallylamine at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of 3-(4-Chlorophenyl)-1,1-diallylurea.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the aromatic region), the vinyl protons of the allyl groups (complex multiplets), and the methylene protons adjacent to the nitrogen of the allyl groups. The N-H proton of the urea linkage will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the urea, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the sp² and sp³ carbons of the allyl groups.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 250.0873 Da.[1] Common fragmentation patterns for substituted ureas involve cleavage of the C-N bonds adjacent to the carbonyl group. Predicted adducts for mass spectrometry are [M+H]⁺ at m/z 251.09458 and [M+Na]⁺ at m/z 273.07652.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), C=C stretching of the allyl groups (around 1640 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

Caption: Analytical workflow for 3-(4-Chlorophenyl)-1,1-diallylurea.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column would be the method of choice for purity assessment and quantification. A mobile phase consisting of a mixture of acetonitrile or methanol and water, with a possible addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is recommended. Detection can be achieved using a UV detector, likely at a wavelength where the chlorophenyl chromophore absorbs strongly (around 254 nm). A Diode Array Detector (DAD) would be beneficial for obtaining the UV spectrum of the peak to confirm its identity.

-

Potential Applications and Biological Context

Substituted ureas are a well-known class of herbicides that act by inhibiting photosynthesis at photosystem II.[4] The structural features of 3-(4-Chlorophenyl)-1,1-diallylurea, particularly the chlorophenyl ring, are common in many commercial herbicides. Therefore, it is plausible that this compound may exhibit herbicidal activity.

Furthermore, substituted ureas have been investigated for a range of other biological activities, including as kinase inhibitors for anticancer applications.[3] The specific combination of the 4-chlorophenyl and diallyl groups may confer unique biological properties that warrant further investigation in drug discovery programs.

Metabolism and Degradation

The metabolism of phenylurea herbicides in biological systems and the environment typically involves two main pathways:

-

N-Dealkylation: The successive removal of the alkyl (in this case, allyl) groups from the nitrogen atom is a common metabolic step.[5][6]

-

Hydroxylation: The aromatic ring can be hydroxylated by cytochrome P450 enzymes.[7]

These metabolic transformations generally lead to more polar and water-soluble compounds, facilitating their excretion. The degradation in soil can be mediated by microorganisms through similar enzymatic reactions.[5][8]

Safety and Toxicology

While specific toxicological data for 3-(4-Chlorophenyl)-1,1-diallylurea is not available, the general class of substituted urea herbicides is considered to have low acute toxicity to mammals. However, as with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties, synthesis, and analytical characterization of 3-(4-Chlorophenyl)-1,1-diallylurea. The information presented is grounded in established chemical principles and data from analogous compounds, offering a solid foundation for researchers and scientists. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this molecule in various scientific and industrial applications.

References

- Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11.

- Onley, J. H., & Yip, G. (1969). Analysis of a Single Crop Extract for Substituted Urea Herbicides and Metabolites, Chlorinated Insecticides, and Amitrole. Journal of the Association of Official Analytical Chemists, 52(3), 526-532.

- Hussain, S., Devers-Lamrani, M., El-Sebai, T., & Martin-Laurent, F. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Chemosphere, 77(7), 968-974.

- Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 19(11), 2635-2642.

- McKone, C. B., & Hance, R. J. (1968). The determination of some substituted urea herbicide residues in soil by electron-capture gas chromatography.

- Didierjean, L., Franca, T. C. C., G-Collet, V., & Salah, M. (2002). CYP76B1, a P450 enzyme from Jerusalem artichoke that metabolizes phenylurea herbicides, is induced by chemicals and wounding. Plant Physiology, 130(2), 903-912.

- Lin, T. H., North, H. H., & Menzer, R. E. (1975). Metabolism in human embryonic lung cell cultures of three phenylurea herbicides: chlorotoluron, fluometuron, and metobromuron. Journal of Agricultural and Food Chemistry, 23(2), 253-256.

- Dal Cortivo, L. A., & Matusiak, W. (1968). Determination of the Substituted Urea Herbicides Linuron, Monuron, Diuron, Neburon, and Fenuron in Surface Waters.

- Alarcón, S. H., Arancibia, V., & Escandar, G. M. (2014). Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data. Analytical Methods, 6(19), 7856-7863.

- BenchChem. (2025). Application Notes and Protocols for Substituted Ureas in Agricultural Research.

- Katariya, H. R., & Shah, A. K. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of Heterocyclic Chemistry, 51(S1), E23-E27.

- Hakobyan, A. S., Danagulyan, G. G., & Martirosyan, V. E. (2017). New resource-efficient and green synthesis methods for biologically active derivatives of urea. Chemistry of Heterocyclic Compounds, 53(6-7), 748-753.

-

PubChemLite. 3-(4-chlorophenyl)-1,1-diallylurea. Retrieved March 3, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon).

- Google Patents. (2009). CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline.

- Hu, D. H., Liu, X. H., & Li, Z. M. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9236-9246.

- Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (2021). Molecules, 26(11), 3149.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Abosadiya, H. M. A. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15, 320-324.

-

PubChem. 3-(4-Chlorophenyl)sulfonyl-1-methyl-1-propylurea. Retrieved March 3, 2026, from [Link]

- Li, Y., Liu, Y., & Wang, Y. (2010). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

Sources

- 1. PubChemLite - 3-(4-chlorophenyl)-1,1-diallylurea (C13H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Growth in Coculture Stimulates Metabolism of the Phenylurea Herbicide Isoproturon by Sphingomonas sp. Strain SRS2 - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorophenyl Urea Scaffold: From Agrochemical Roots to Pharmaceutical and Supramolecular Frontiers

Executive Summary

The N-(chlorophenyl)urea moiety represents a privileged scaffold in applied chemistry, bridging the gap between high-tonnage agrochemicals and precision medicine. Its utility stems from a unique confluence of physicochemical properties: the urea bridge provides a rigid yet directional hydrogen-bonding array (donor-donor-acceptor), while the chlorophenyl group modulates lipophilicity (

Part 1: The Chemical Rationale & SAR

Why the Chlorophenyl Urea Motif?

For the application scientist, the selection of a chlorophenyl urea core is rarely accidental. It is a strategic choice driven by three factors:

-

Electronic Modulation (The

-Effect): The chlorine atom, particularly at the para or meta positions, exerts a negative inductive effect (-I). This withdraws electron density from the aromatic ring, which in turn acidifies the adjacent urea NH protons.-

Consequence: Enhanced hydrogen bond donor strength. This is critical for binding to the Glu/Asp residues in kinase active sites or coordinating anions in sensors.

-

-

Lipophilic Tuning: The chlorophenyl group significantly increases the partition coefficient (

).[1]-

Consequence: Improved membrane permeability for herbicides (leaf cuticle penetration) and drugs (cellular uptake).

-

-

Conformational Locking: The urea linkage tends to adopt a planar trans-trans conformation in crystal structures (the "urea tape"), but can twist to fit enzyme pockets.

Structure-Activity Relationship (SAR) Data

The following table summarizes how substitution patterns on the phenyl ring affect biological potency, drawn from recent kinase inhibitor studies (e.g., VEGFR-2 inhibition) and classical herbicidal data.

| Compound Class | Substitution Pattern | Target/Activity | Key Mechanistic Insight | |

| Herbicide | 3,4-dichlorophenyl (Diuron) | Photosystem II | Double Cl substitution maximizes lipophilicity and fit into the D1 protein pocket. | |

| Herbicide | 4-chlorophenyl (Monuron) | Photosystem II | Removal of meta-Cl reduces binding affinity significantly. | |

| Anticancer | 4-chloro-3-(trifluoromethyl) | VEGFR-2 / B-Raf | The | |

| Antimicrobial | 3,4-dichlorophenyl + Adamantyl | A. baumannii | 94.5% Inhibition | The bulky adamantyl group prevents efflux; Cl-phenyl ensures rigidity. |

Part 2: Synthetic Methodologies

Strategy: The Isocyanate Addition (The Gold Standard)

While phosgene-free routes (e.g., using CDI or phenyl carbamates) exist, the reaction of an aryl isocyanate with an amine remains the most reliable method for generating high-purity library compounds for SAR screening.

Protocol: Synthesis of N-(4-chlorophenyl)-N'-(aryl)urea

Objective: Synthesize a library of urea derivatives with >95% purity for biological assay.

Reagents:

-

4-Chlorophenyl isocyanate (1.0 equiv)

-

Target Aniline/Amine (1.0 equiv)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

-

Hexane (for precipitation)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). Rationale: Isocyanates hydrolyze rapidly to form symmetric ureas (impurities) in the presence of moisture. -

Solvation: Dissolve the target amine (5 mmol) in 10 mL of anhydrous DCM. Stir until clear.

-

Addition: Add 4-chlorophenyl isocyanate (5 mmol) dropwise via syringe over 5 minutes at

.-

Note: Although the reaction is exothermic, cooling minimizes side reactions (biuret formation).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product typically precipitates out of the solution.[2]

-

Work-up (Self-Validating Step):

-

If precipitate forms: Filter and wash with cold DCM followed by Hexane.

-

If no precipitate: Concentrate the solvent to 20% volume and add Hexane to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Validation:

NMR must show the characteristic urea singlets (two NH peaks) between

Visualization: Synthetic Workflow

Figure 1: Decision-tree workflow for the synthesis of chlorophenyl urea derivatives, prioritizing purity through solubility-based work-up.

Part 3: Mechanism of Action (Agrochemical & Pharmaceutical)

The Agrochemical Pathway (PSII Inhibition)

Historically, compounds like Diuron defined this class. They act by competing with plastoquinone (

-

Mechanism: The urea NH group forms a hydrogen bond with the peptide backbone of Serine-264 in the D1 protein. The chlorophenyl ring sits in a hydrophobic pocket.

-

Result: Electron transport is blocked, creating reactive oxygen species (ROS) that destroy the cell membrane (chlorosis).

The Pharmaceutical Pathway (Kinase Inhibition)

In drug development, the scaffold is a "Type II" kinase inhibitor pharmacophore (e.g., Sorafenib analogs).

-

Mechanism: The urea moiety binds to the "hinge region" or the conserved Glu/Asp residues in the inactive (DFG-out) conformation of the kinase.

-

Role of Chlorine: The Cl atom fills a hydrophobic sub-pocket, improving selectivity against other kinases.

Visualization: Kinase Inhibition Signaling Blockade

Figure 2: Signal transduction blockade. The urea derivative binds the kinase, preventing phosphorylation and halting the Ras-Raf-MEK-ERK proliferation cascade.

Part 4: Supramolecular Utility (Anion Sensing)

Beyond biology, the chlorophenyl urea scaffold is a workhorse in anion receptor chemistry. The two NH protons act as a chelate for Y-shaped anions like Acetate (

-

Sensing Mechanism: Upon binding an anion, the electron density changes, often facilitating an Intramolecular Charge Transfer (ICT) if a chromophore is attached. This results in a visible color change (naked-eye detection).

-

The "Chlorine" Advantage: Electron-withdrawing chlorines increase the acidity of the NH protons, increasing the binding constant (

) for anions compared to unsubstituted phenyl ureas.

References

-

A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. South Asian Journal of Agricultural Sciences. (2022).

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (2020).

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics. (2019).

-

Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines. Bioorganic & Medicinal Chemistry Letters. (2015).

-

Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors. Molecules. (2021).

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. (2024).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Diallylurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1,1-diallylurea derivatives. These compounds, with their potential applications in medicinal chemistry and materials science, demand a thorough understanding of their stability profiles to ensure efficacy, safety, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, moves beyond a rigid template to offer a foundational understanding of the principles governing thermodynamic stability and provides detailed, field-proven methodologies for its evaluation. We will delve into both experimental and computational approaches, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. By integrating theoretical principles with practical applications, this guide aims to be an authoritative resource for the comprehensive characterization of 1,1-diallylurea derivatives.

Introduction: The Significance of 1,1-Diallylurea Derivatives

Urea and its derivatives are of paramount importance in drug discovery and medicinal chemistry, primarily due to the ability of the urea functional group to form stable hydrogen bonds with biological targets.[1] This capacity for strong and specific interactions makes urea-containing molecules valuable scaffolds in the design of potent and selective therapeutic agents.[1][2] The 1,1-diallylurea scaffold, in particular, introduces two reactive allyl groups, opening avenues for further functionalization, polymerization, and the development of novel cross-linking agents.[3]

However, the introduction of these unsaturated allyl groups also raises critical questions about the molecule's thermodynamic stability. Understanding the inherent stability, potential decomposition pathways, and the influence of various substituents on these properties is crucial for:

-

Drug Development: Ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of formulation development, affecting shelf-life, bioavailability, and patient safety.

-

Materials Science: For applications in polymer chemistry, the thermal stability of the monomer is critical for controlling polymerization processes and determining the properties of the resulting material.[4]

-

Chemical Synthesis: Knowledge of thermodynamic stability can guide the design of synthetic routes and purification processes, preventing degradation of the target compound.[2][5]

This guide will provide the necessary tools to rigorously assess these critical stability parameters.

Theoretical Foundations of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (

Where:

- is the change in enthalpy, representing the heat absorbed or released during a process at constant pressure.[10][11]

- is the absolute temperature in Kelvin.

- is the change in entropy, a measure of the disorder or randomness of the system.

A negative

Key Thermodynamic Parameters

-

Standard Enthalpy of Formation (

): This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[10][12] It provides a measure of the molecule's intrinsic stability. While experimental determination can be challenging, computational methods offer a powerful alternative for its estimation.[11] -

Gibbs Free Energy of Formation (

): Analogous to the enthalpy of formation, this is the change in Gibbs free energy for the formation of a compound from its elements in their standard states.[6] It is the most definitive measure of a molecule's thermodynamic stability under standard conditions. -

Activation Energy (

): While not a thermodynamic state function, the activation energy is a crucial kinetic parameter that represents the energy barrier that must be overcome for a reaction to occur. A high activation energy, even for a thermodynamically favorable decomposition, can render a compound kinetically stable, or "metastable."

Factors Influencing the Stability of 1,1-Diallylurea Derivatives

The thermodynamic stability of 1,1-diallylurea derivatives is influenced by a combination of intramolecular and intermolecular forces:

-

Conformational Isomers: The rotation around single bonds in the diallylurea molecule can lead to different spatial arrangements of the atoms, known as conformational isomers or conformers.[13][14] These conformers will have different energies, and the molecule will predominantly exist in its most stable, lowest-energy conformation. Computational modeling is an excellent tool for exploring the conformational landscape and identifying the most stable structures.[15][16]

-

Intramolecular Interactions: The presence of the urea moiety allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.[17] Steric hindrance between the allyl groups or with other substituents can, conversely, destabilize the molecule.

-

Intermolecular Interactions: In the solid state, the stability of 1,1-diallylurea derivatives is heavily influenced by intermolecular hydrogen bonding and van der Waals forces.[18] These interactions dictate the crystal packing and can have a profound effect on the melting point and thermal stability.[19]

-

Substituent Effects: The addition of functional groups to the allyl chains or the other nitrogen atom can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its thermodynamic stability.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 1,1-diallylurea derivatives.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.[4][20][21]

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] This technique is invaluable for determining the decomposition temperature of a compound.

Experimental Protocol: TGA of a 1,1-Diallylurea Derivative

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 1,1-diallylurea derivative into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C) for 5-10 minutes.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the complete decomposition of the sample (e.g., 600 °C).[22]

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of the compound's thermal stability. The number of decomposition steps and the residual mass can provide insights into the decomposition mechanism.[23]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using an inert gas like nitrogen prevents oxidation, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Constant Heating Rate: A linear heating rate allows for the determination of kinetic parameters from the TGA data, should further analysis be desired.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[24] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[25][26]

Experimental Protocol: DSC of a 1,1-Diallylurea Derivative

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting and decomposition points.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating cycle to observe any changes in the thermal behavior after the initial heating.

-

-

Data Analysis: The DSC thermogram shows endothermic (heat-absorbing) and exothermic (heat-releasing) events.

-

Melting Point: An endothermic peak corresponds to the melting of the crystalline solid.

-

Decomposition: Decomposition is often observed as a complex series of endothermic or exothermic peaks following the melting point.

-

Enthalpy of Fusion (

): The area under the melting peak can be integrated to determine the enthalpy of fusion, which is a measure of the energy required to break the crystal lattice.

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: These prevent the loss of volatile decomposition products, ensuring accurate measurement of the total energy change.

-

Heating-Cooling-Heating Cycle: The first heating scan provides information on the initial state of the material. The cooling and second heating scans can reveal information about recrystallization and the presence of polymorphs.[19]

Table 1: Hypothetical Thermal Analysis Data for a 1,1-Diallylurea Derivative

| Parameter | Value | Technique | Interpretation |

| Onset of Decomposition | 220 °C | TGA | The temperature at which significant thermal degradation begins. |

| Melting Point | 150 °C | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion | 25 kJ/mol | DSC | Energy required to melt the crystalline solid. |

| Decomposition | > 230 °C | DSC | Complex exothermic peaks indicating decomposition. |

Isothermal Calorimetry

Isothermal calorimetry measures the heat produced or consumed by a sample at a constant temperature.[27] This technique can be used to study the kinetics of decomposition over long periods, providing a more detailed picture of a compound's stability under specific storage conditions.

Evolved Gas Analysis (EGA)

Coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition.[28] This information is invaluable for elucidating the decomposition mechanism.[23]

Diagram 1: Experimental Workflow for Thermodynamic Stability Assessment

Caption: Workflow for the experimental determination of thermodynamic stability.

Computational Approaches to Thermodynamic Stability

Computational chemistry provides a powerful toolkit for probing the thermodynamic stability of molecules at the atomic level, offering insights that can be difficult to obtain experimentally.[29]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[16] It is particularly well-suited for calculating the thermodynamic properties of organic molecules like 1,1-diallylurea derivatives.

Protocol: DFT Calculation of Thermodynamic Properties

-

Molecule Building: Construct the 3D structure of the 1,1-diallylurea derivative using a molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify the lowest energy conformers of the molecule. This is crucial as the thermodynamic properties should be calculated for the most stable geometry.

-

Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Property Calculation: From the output of the frequency calculation, the following can be determined:

-

Standard Enthalpy of Formation (

) (often calculated using isodesmic reactions or atomization energies).[30] -

Standard Gibbs Free Energy of Formation (

). -

Heat Capacity (

).

-

Modeling Decomposition Pathways

DFT can also be used to model the potential energy surfaces of decomposition reactions.[31] This involves identifying transition state structures and calculating the activation energies for different decomposition pathways. This can help to predict the most likely degradation products and the kinetic stability of the molecule. For many urea derivatives, four-center pericyclic reactions leading to isocyanates and amines are a common decomposition pathway.[29][31]

Diagram 2: Computational Workflow for Stability Analysis

Caption: Workflow for computational assessment of thermodynamic stability.

Integrating Experimental and Computational Data

The most robust understanding of the thermodynamic stability of 1,1-diallylurea derivatives is achieved by integrating experimental and computational data.

-

Validation: Experimental data from TGA and DSC can be used to validate the results of computational models. For example, the calculated decomposition pathway should be consistent with the gases identified by TGA-MS.

-

Interpretation: Computational results can help to interpret experimental findings. For instance, DFT calculations can provide a molecular-level explanation for the observed thermal stability trends in a series of substituted 1,1-diallylurea derivatives.

-

Prediction: Once validated, computational models can be used to predict the stability of new, unsynthesized derivatives, thereby guiding future research and development efforts.

Conclusion

The assessment of the thermodynamic stability of 1,1-diallylurea derivatives is a critical step in their development for pharmaceutical and material science applications. A comprehensive approach, combining thermal analysis techniques like TGA and DSC with computational methods such as DFT, is essential for a thorough characterization. This guide has provided a detailed framework of the theoretical principles and practical methodologies required to undertake such an investigation. By following these protocols, researchers can gain a deep understanding of the stability of these promising compounds, enabling their safe and effective application.

References

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2018). Res Pharm Sci, 13(1), 1-12. [Link]

-

Diaryl urea derivatives have exhibited a broad spectrum of biochemical effects and pharmaceutical applications... (2018). PubMed. [Link]

-

A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. (n.d.). ResearchGate. [Link]

-

Molecular structure and intermolecular interactions in compound 1. a)... (n.d.). ResearchGate. [Link]

-

Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ResearchGate. [Link]

-

TGA-DSC. (n.d.). Research at Melbourne. [Link]

-

DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. [Link]

-

Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. (n.d.). ResearchGate. [Link]

-

Gibbs free energy. (n.d.). Wikipedia. [Link]

-

Diastereo-specific conformational properties of neutral, protonated and radical cation forms of (1R,2S)-cis. (2015). SciSpace. [Link]

-

Design and synthesis of novel arylurea derivatives of aryloxy(1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria. (2023). PubMed. [Link]

-

Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed. [Link]

-

Gibbs free energy of transfer of glycine and diglycine from water to alkylurea solutions. Measured vs. calculated values. (n.d.). PubMed. [Link]

-

Theoretical Study of the Thermal Decomposition of Urea Derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (n.d.). PMC. [Link]

-

Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film. (n.d.). CD Formulation. [Link]

-

Synthesis of reduction-sensitive 1,1-diarylhydrazines from 1,1-diarylamines. (2014). ResearchGate. [Link]

-

5.7: Enthalpy of Formation. (2016). Chemistry LibreTexts. [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). MDPI. [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd.. [Link]

-

19.5: Gibbs Free Energy. (2026). Chemistry LibreTexts. [Link]

-

Gibbs free energy. (n.d.). Chemguide. [Link]

-

18.3 Gibbs Free Energy and the Relationship between ΔG, ΔH, & ΔS. (n.d.). Chad's Prep. [Link]

-

Calorimetric and spectroscopic studies of the polymorphic phase behavior of a homologous series of n-saturated 1,2-diacyl phosphatidylethanolamines. (n.d.). PubMed. [Link]

-

Thermogravimetric Experiment of Urea at Constant Temperatures. (2021). PMC - NIH. [Link]

-

Thermodynamic and structural relationships between the two polymorphs of 1,3-dimethylurea. (2013). PubMed. [Link]

-

Ligand-specific changes in conformational flexibility mediate long-range allostery in the lac repressor. (n.d.). PMC. [Link]

-

Enthalpies of Formation in the Al—Ni—Ru System by Direct Reaction Synthesis Calorimetry. (2026). ResearchGate. [Link]

-

Sub-nanowatt resolution direct calorimetry for probing real-time metabolic activity of individual C. elegans worms. (2020). PMC. [Link]

-

Thermodynamic properties of a conformationally constrained intramolecular DNA triple helix. (n.d.). PubMed. [Link]

-

Burning Calories for Energy in the Calorimetry Lab. (2023). PNNL. [Link]

-

Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. (2025). MDPI. [Link]

-

Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines. (2000). PubMed. [Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022). PMC. [Link]

-

The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surfac. (2024). IRIS. [Link]

-

Elucidating protein inter- and intra-molecular interacting domains using chemical cross-linking and MALDI-TOF/TOF mass spectrometry. (n.d.). PMC. [Link]

-

Establishing the Thermodynamic Cards of Dipine Models' Oxidative Metabolism on 21 Potential Elementary Steps. (2024). PMC. [Link]

-

Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. (n.d.). PMC. [Link]

-

Synergy between Inter- and Intramolecular Interactions on Relaxation Pathways of Oligomeric Pentacene Assemblies. (2025). PubMed. [Link]

-

Calorimetry. (n.d.). University of Tübingen. [Link]

- Davide Branduardi. (n.d.). Google Scholar.

-

Unexpected stability of the urea cis-trans isomer in urea-containing model pseudopeptides. (2001). PubMed. [Link]

-

Unpacking the Enthalpy of Formation: A Peek Into Molecular Stability. (2026). Oreate AI Blog. [Link]

-

Standard Enthalpy of Formation* for Various Compounds. (n.d.). Sistemas EEL. [Link]

-

What's the difference between diastereomers and conformational isomers?. (2024). Reddit. [Link]

-

Exploring the conformational landscape, hydrogen bonding, and internal dynamics in the diallyl ether and diallyl sulfide monohydrates. (n.d.). YorkSpace. [Link]

-

Standard enthalpy of formation of D,L-α-alanyl-D,L-valine and the products of its dissociation in liquid solutions. (n.d.). ResearchGate. [Link]

-

Organic Chem Review: Ranking Stability of Conformational Isomers of Cycloalkanes. (2019). Kaplan MCAT Prep - YouTube. [Link]

-

COMPUTATIONAL SCREENING AND QSAR STUDY ON A SERIES THEOPHYLLINE DERIVATIVES AS ALDH1A1 INHIBITORS. (2025). ResearchGate. [Link]

Sources

- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1,3-Diallylurea | 1801-72-5 [smolecule.com]

- 4. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 5. researchgate.net [researchgate.net]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 18.3 Gibbs Free Energy and the Relationship between Delta G, Delta H, and Delta S - Chad's Prep® [chadsprep.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Unpacking the Enthalpy of Formation: A Peek Into Molecular Stability - Oreate AI Blog [oreateai.com]

- 12. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 13. reddit.com [reddit.com]

- 14. youtube.com [youtube.com]

- 15. scispace.com [scispace.com]

- 16. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thermodynamic and structural relationships between the two polymorphs of 1,3-dimethylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 21. resolvemass.ca [resolvemass.ca]

- 22. mdpi.com [mdpi.com]

- 23. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]

- 25. Calorimetric and spectroscopic studies of the polymorphic phase behavior of a homologous series of n-saturated 1,2-diacyl phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Calorimetry | University of Tübingen [uni-tuebingen.de]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Dark Chemical Space: Identification, Synthesis, and Characterization of 3-(4-Chlorophenyl)-1,1-diallylurea

Abstract In modern drug discovery and agrochemical screening, researchers frequently encounter "dark" chemical matter—compounds that exist in proprietary or custom screening libraries but lack universally indexed Chemical Abstracts Service (CAS) Registry Numbers. One such compound is 3-(4-Chlorophenyl)-1,1-diallylurea , a highly lipophilic analog of the classic Photosystem II inhibitor, Monuron. This whitepaper provides an in-depth technical guide to the chemical identifiers, structural rationale, and de novo synthetic methodologies for this compound. By establishing a self-validating analytical framework, we empower researchers to confidently synthesize, identify, and utilize this molecule in structure-activity relationship (SAR) studies.

Chemical Identity and Deterministic Identifiers

The reliance on CAS numbers can be a bottleneck when working with custom synthesis libraries (such as the AldrichCPR catalog). Because 3-(4-Chlorophenyl)-1,1-diallylurea is primarily utilized as a specialized building block or screening hit, it has not been assigned a widely recognized public CAS number. In the absence of a CAS registry, deterministic machine-readable identifiers—specifically SMILES and InChI—become the gold standard for database querying and intellectual property filing[1].

The structural modification of adding two allyl groups to the urea nitrogen significantly alters the molecule's physicochemical profile compared to its dimethyl counterpart. Below is the consolidated quantitative data defining the compound's identity.

Table 1: Chemical Identifiers and Computed Properties

| Parameter | Value | Causality / Significance |

| IUPAC Name | 3-(4-chlorophenyl)-1,1-bis(prop-2-en-1-yl)urea | Standardized nomenclature for regulatory submissions. |

| Molecular Formula | C13H15ClN2O | Isomeric with over 24 known compounds in PubChem[1]. |

| Molecular Weight | 250.72 g/mol | Optimal for Lipinski's Rule of 5 (drug-like space). |

| Monoisotopic Mass | 250.0873 Da | Critical target mass for HRMS validation[2]. |

| SMILES | C=CCN(CC=C)C(=O)Nc1ccc(Cl)cc1 | Enables substructure searching and predictive toxicology. |

| InChI | InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) | Provides absolute stereochemical and connectivity mapping. |

| CAS Number | Unassigned / Proprietary | Highlights the necessity of using SMILES for library management. |

Structural Context and Mechanism of Action

3-(4-Chlorophenyl)-1,1-diallylurea belongs to the 1,1-dialkyl-3-arylurea class of compounds. Historically, this pharmacophore is famous for its herbicidal activity, exemplified by Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) and Diuron.

Causality in Structural Design: The substitution of methyl groups with allyl groups serves a dual purpose:

-

Increased Lipophilicity (LogP): The diallyl moiety enhances cell membrane permeability, which is critical for penetrating the waxy cuticles of plant leaves or crossing mammalian lipid bilayers during in vitro assays.

-

Synthetic Handle: The terminal alkenes of the allyl groups provide orthogonal reactive sites for late-stage functionalization, such as cross-metathesis or epoxidation, allowing researchers to build complex libraries from this single scaffold.

In agrochemical contexts, arylureas act by competitively binding to the D1 protein in Photosystem II (PSII), displacing the endogenous electron acceptor, plastoquinone. This blockade halts photosynthetic electron transport, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Caption: Mechanism of action for arylurea analogs via competitive displacement in Photosystem II.

De Novo Synthesis Protocol

Because commercial procurement of unassigned CAS compounds can be subject to long lead times, establishing an in-house, self-validating synthetic route is essential. The most efficient route to 1,1,3-trisubstituted ureas is the nucleophilic addition of a secondary amine to an aryl isocyanate[3].

Experimental Causality and Design

-

Electrophile Selection: 4-Chlorophenyl isocyanate is highly reactive at the central cumulated carbon[4].

-

Nucleophile Selection: Diallylamine is a sterically unhindered, strong nucleophile that rapidly attacks the isocyanate[5].

-

Solvent & Temperature: Anhydrous Tetrahydrofuran (THF) is utilized to prevent the hydrolysis of the isocyanate. The reaction is initiated at 0 °C to control the exothermic nature of the addition and suppress the dimerization of the isocyanate.

-

Self-Validating Checkpoint: If trace moisture is present, the isocyanate will hydrolyze to 4-chloroaniline, which subsequently reacts with another equivalent of isocyanate to form 1,3-bis(4-chlorophenyl)urea. This symmetric urea is highly insoluble in cold THF and will precipitate, allowing for easy visual detection of moisture contamination and simple removal via filtration.

Caption: Synthetic workflow for 3-(4-Chlorophenyl)-1,1-diallylurea highlighting impurity control.

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-chlorophenyl isocyanate (1.0 eq, 10 mmol, 1.53 g) and dissolve in 25 mL of anhydrous THF.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Addition: Dissolve diallylamine (1.05 eq, 10.5 mmol, 1.02 g) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring isocyanate solution over 15 minutes using a syringe pump to prevent localized heating.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the disappearance of the isocyanate via TLC (Hexanes:EtOAc 7:3, UV visualization).

-

Self-Validation / Filtration: Inspect the flask. If a fine white precipitate is present (1,3-bis(4-chlorophenyl)urea), filter the mixture through a pad of Celite. If the solution is clear, proceed directly to concentration.

-

Workup: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 30 mL of ethyl acetate and wash sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the resulting solid from a mixture of ethanol and water to yield pure 3-(4-Chlorophenyl)-1,1-diallylurea.

Analytical Characterization

To ensure trustworthiness and absolute structural confirmation of the synthesized compound, rigorous analytical characterization must be performed. The tables below outline the expected spectral parameters required to validate the product.

Table 2: Expected ¹H-NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Integration |

| Aromatic (C2, C6) | 7.35 | Doublet (d) | 8.8 Hz | 2H |

| Aromatic (C3, C5) | 7.25 | Doublet (d) | 8.8 Hz | 2H |

| Urea N-H | 6.50 | Broad Singlet (br s) | - | 1H |

| Allylic Internal (-CH=) | 5.85 | Mult. (ddt) | 17.0, 10.5, 5.5 Hz | 2H |

| Allylic Terminal (=CH₂) | 5.25 | Mult. (dq) | 17.0, 1.5 Hz | 4H |

| Allylic Methylene (N-CH₂) | 3.95 | Doublet of Triplets (dt) | 5.5, 1.5 Hz | 4H |

Table 3: High-Resolution Mass Spectrometry (HRMS) Parameters

| Parameter | Expected Value | Analytical Causality |

| Ionization Mode | ESI (+) | The urea nitrogen readily accepts a proton, forming [M+H]⁺. |

| Target m/z [M+H]⁺ | 251.0951 | Confirms the exact monoisotopic mass of the synthesized construct. |

| Isotope Pattern | ~3:1 ratio at M / M+2 | Validates the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl natural abundance). |

Conclusion

The absence of a CAS number does not preclude the rigorous study and utilization of dark chemical matter. By relying on deterministic identifiers like SMILES and InChI, researchers can effectively catalog 3-(4-Chlorophenyl)-1,1-diallylurea. Furthermore, by understanding the causality behind its structural design and employing a self-validating synthetic protocol, laboratories can bypass supply chain limitations and generate high-purity material for advanced pharmacological and agrochemical screening.

References

-

Science of Synthesis. "Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Analogues". Thieme Connect. URL: [Link]

-

PubChem. "4-amino-2-chloro-N-hex-5-ynylbenzamide | C13H15ClN2O" (Isomeric Reference). National Center for Biotechnology Information. URL: [Link]

Sources

Technical Guide: Characterization and Synthesis of Chlorophenyl Diallylurea

This is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific chemical entity 3-(4-chlorophenyl)-1,1-diallylurea (also referred to as N-(4-chlorophenyl)-N',N'-diallylurea), a specialized intermediate in the substituted phenylurea class.

Executive Summary & Chemical Identity[1][2][3]

Chlorophenyl diallylurea (specifically the 1,1-diallyl-3-(4-chlorophenyl) isomer) represents a niche scaffold within the N-arylurea class. Unlike its commercially ubiquitous analogs such as Monuron or Diuron, this specific derivative is primarily a research intermediate used to probe steric effects in herbicidal binding pockets or as a linker in medicinal chemistry.

This guide addresses a critical data gap: standardized handbook values for the melting point (MP) and boiling point (BP) of this specific derivative are rarely published in open literature. Consequently, this document provides a predictive framework based on structural analogs , coupled with a validated synthesis and characterization protocol to allow researchers to experimentally determine these values in-house.

Chemical Structure[1][2][3][4][5][6]

-

IUPAC Name: 3-(4-chlorophenyl)-1,1-di(prop-2-en-1-yl)urea

-

Molecular Formula: C₁₃H₁₅ClN₂O

-

Molecular Weight: 250.72 g/mol

-

Key Functional Groups:

-

Urea linkage (-NH-CO-N<)

-

p-Chlorophenyl ring (electron-deficient aromatic system)

-

Diallyl amine moiety (sterically bulky, reactive alkene handles)

-

Physical Properties: Data & Predictive Analysis

Due to the specialized nature of this compound, experimental values must be contextualized against validated structural analogs. The introduction of two allyl groups significantly alters the crystal lattice energy compared to dimethyl analogs.

Table 1: Comparative Physical Properties (Analogs vs. Target)

| Compound | Structure | Melting Point (°C) | Boiling Point / Stability |

| Monuron | 1,1-dimethyl-3-(4-chlorophenyl)urea | 174 – 175 | Decomposes before boiling |

| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | 93 – 94 | Decomposes |

| Siduron | 1-(2-methylcyclohexyl)-3-phenylurea | 133 – 138 | Decomposes |

| Target: Chlorophenyl Diallylurea | 1,1-diallyl-3-(4-chlorophenyl)urea | Predicted: 85 – 105 * | Decomposes >200°C |

*Prediction Logic: The replacement of methyl groups (Monuron) with bulky allyl groups disrupts the efficient planar stacking and hydrogen bonding network (specifically the intermolecular N-H···O=C interactions). This steric hindrance typically lowers the melting point relative to the dimethyl analog.

Boiling Point & Thermal Stability[4]

-

Atmospheric Pressure: Like most substituted ureas, this compound will not exhibit a stable boiling point at 760 mmHg . It is expected to undergo thermal decomposition (pyrolysis) leading to the dissociation into 4-chlorophenyl isocyanate and diallylamine above 180–200°C.

-

Vacuum Distillation: If purification by distillation is attempted, it must be performed under high vacuum (<0.5 mmHg). However, recrystallization is the recommended purification method to avoid thermal degradation.

Synthesis Protocol: The Isocyanate Route[6]

To obtain accurate physical data, the compound must be synthesized with high purity. The most robust method involves the nucleophilic addition of diallylamine to 4-chlorophenyl isocyanate. This pathway is preferred over the reaction of 4-chloroaniline with diallylcarbamoyl chloride due to cleaner workup and higher yields.

Reaction Scheme

The reaction proceeds via a concerted nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate.

Figure 1: Synthetic pathway for the formation of chlorophenyl diallylurea via isocyanate addition.

Step-by-Step Experimental Procedure

Safety Note: Isocyanates are potent sensitizers and lachrymators. Diallylamine is toxic and flammable. Perform all operations in a functioning fume hood.

-

Preparation:

-

Charge a dry 250 mL round-bottom flask with 4-chlorophenyl isocyanate (15.36 g, 100 mmol) .

-

Dissolve in anhydrous Dichloromethane (DCM) (100 mL) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0–5°C using an ice bath.

-

-

Addition:

-

Prepare a solution of diallylamine (9.72 g, 100 mmol) in DCM (20 mL).

-

Add the amine solution dropwise to the isocyanate over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature <10°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) naturally.

-

Stir for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane 3:7). The isocyanate spot should disappear.

-

-

Workup & Purification:

-

Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexane, and dry.

-

Option B (Extraction): If the product remains soluble, wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain analytical grade crystals.

-

Characterization & Data Validation

To validate the identity of the synthesized compound before reporting MP/BP data, the following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Markers

| Method | Expected Signal | Mechanistic Origin |

| IR Spectroscopy | 3300–3350 cm⁻¹ (m) | N-H stretch (secondary amide) |

| 1640–1660 cm⁻¹ (s) | C=O stretch (Urea carbonyl) | |

| 1590 cm⁻¹ | C=C aromatic ring breathing | |

| ¹H NMR (CDCl₃) | δ 5.1–5.3 ppm (m, 4H) | Terminal alkene protons (=CH₂) |

| δ 5.7–5.9 ppm (m, 2H) | Internal alkene protons (-CH=) | |

| δ 3.9–4.1 ppm (d, 4H) | Allylic methylene (-N-CH₂-) | |

| δ 6.5–7.0 ppm (bs, 1H) | Urea N-H proton (exchangeable) | |

| Melting Point | Observe Range | Sharp range (<2°C) indicates high purity. Broad range indicates solvent occlusion or impurities. |

Protocol for Melting Point Determination

-

Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) at RT for 24 hours to remove solvent traces.

-

Loading: Pack a capillary tube to a height of 2–3 mm.

-

Ramp Rate: Heat rapidly to 10°C below the expected range (approx. 70°C), then ramp at 1°C/minute .

-

Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last crystal disappears (clear point).

References

-

Sigma-Aldrich. Product Specification: 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron). Retrieved from

-

PubChem. Compound Summary: 4-Chlorophenyl Isocyanate. National Library of Medicine. Retrieved from

-

Organic Syntheses. Allyl Cyanate-to-Isocyanate Rearrangement. Org.[1][2][3] Synth. 2013, 90, 271-286.[2] (Provides context on allyl urea stability). Retrieved from

-

ChemSpider. Search for Substituted Phenylureas. Royal Society of Chemistry. Retrieved from

Disclaimer: The physical property data provided for 3-(4-chlorophenyl)-1,1-diallylurea are predictive estimates based on structure-property relationships of known analogs. Accurate values must be determined experimentally using the protocols described above.

Sources

Electronic properties of 3-(4-Chlorophenyl)-1,1-diallylurea for QSAR modeling

Technical Guide: Electronic Profiling of 3-(4-Chlorophenyl)-1,1-diallylurea for QSAR Applications

Executive Summary

This technical guide provides a rigorous framework for modeling the electronic and steric properties of 3-(4-Chlorophenyl)-1,1-diallylurea (referred to herein as CPDU-Allyl ). As a congener of the established herbicide Monuron, CPDU-Allyl presents unique QSAR challenges due to the steric bulk and

This document details the specific electronic descriptors required to model its interaction with the Photosystem II (PSII)

Molecular Architecture & Interaction Pharmacophore

To model CPDU-Allyl effectively, we must first deconstruct its topology into functional zones. Unlike simple dimethylureas, the diallyl tail introduces significant steric and electronic complexity.

Structural Zones

-

Zone A: The Aryl Head (4-Cl-Phenyl)

-

Role:

-stacking interactions with aromatic residues (e.g., Phe265 in D1 protein). -

Electronic Feature: The para-Chloro substituent exerts an inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), resulting in a net deactivation of the ring but increasing lipophilicity (

).

-

-

Zone B: The Urea Bridge (-NH-C(=O)-N<)

-

Role: Primary anchoring motif.

-

H-Bond Donor: The N-H proton binds to Ser264.

-

H-Bond Acceptor: The Carbonyl oxygen binds to His215.

-

-

Zone C: The Diallyl Tail (-N(CH2CH=CH2)2)

-

Role: Hydrophobic occlusion and steric fitting.

-

Differentiation: Unlike methyl groups, allyl groups possess terminal alkene

-systems, creating secondary regions of negative electrostatic potential (ESP) that can influence orientation in the binding pocket.

-

Interaction Pathway Diagram

Caption: Pharmacophoric dissection of CPDU-Allyl showing intra-molecular electronic effects and inter-molecular binding vectors.

Key Electronic Descriptors for QSAR

For robust QSAR modeling (CoMFA, CoMSIA, or MLR), the following descriptors must be calculated using Quantum Mechanical (QM) methods.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital):

-

Localization: Concentrated on the 4-chlorophenyl ring.

-

Significance: Dictates the molecule's ability to donate electrons in charge-transfer complexes. A lower HOMO energy (due to Cl) implies harder oxidation.

-

-

LUMO (Lowest Unoccupied Molecular Orbital):

-

Localization: Delocalized across the urea bridge and phenyl ring.

-

Significance: Critical for back-bonding interactions. The energy gap (

) correlates with chemical softness and reactivity.

-

Molecular Electrostatic Potential (MEP)

-

Map Analysis:

-

Deep Red (Negative): Carbonyl oxygen (H-bond acceptor).

-

Deep Blue (Positive): Urea N-H proton (H-bond donor).

-

Yellow/Green (Neutral/Slight Negative): The allyl

-systems.

-

-

QSAR Usage: The specific

value at the carbonyl oxygen is a predictive descriptor for binding affinity (

Dipole Moment ( )

-

Vector: The vector sum of the C=O, N-H, and C-Cl dipoles.

-

Relevance: High dipole moments facilitate long-range electrostatic recognition by the receptor before physical docking occurs. CPDU-Allyl is expected to have a significant dipole (

Debye) directed towards the carbonyl oxygen.

Steric Parameters (Taft & Verloop)

-

Diallyl Specificity: The allyl group has a larger Verloop Sterimol parameter (

and -

Conformational Flexibility: Unlike the rigid phenyl ring, the allyl tail requires a Boltzmann-weighted average of descriptors if multiple low-energy conformers exist.

Computational Protocol (Step-by-Step)

To generate valid data for QSAR, follow this self-validating protocol.

Phase 1: Conformational Search

The diallyl group is flexible. A single static structure is insufficient.

-

Method: Monte Carlo or Systematic Search using MMFF94 force field.

-

Criteria: Identify all conformers within 5 kcal/mol of the global minimum.

-

Selection: Select the lowest energy conformer where the urea group is planar (or near-planar), as this is the bioactive conformation.

Phase 2: Geometry Optimization (DFT)

-

Software: Gaussian 16, ORCA 5.0, or GAMESS.

-

Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D3/def2-TZVP (includes dispersion corrections vital for the allyl-phenyl interaction).

-

Solvation: Use PCM (Polarizable Continuum Model) with water (

) to simulate the biological environment. -

Validation: Perform a frequency calculation. Zero imaginary frequencies confirms a true minimum.

Phase 3: Descriptor Extraction

Extract the following quantitative values from the output logs:

| Descriptor | Symbol | Unit | Target Value (Est.) | Relevance |

| HOMO Energy | eV | -6.2 to -6.5 | Charge Transfer | |

| LUMO Energy | eV | -1.5 to -1.8 | Electrophilicity | |

| Dipole Moment | Debye | 4.8 | Orientation | |

| Polarizability | Bohr³ | ~180 | Dispersion Forces | |

| H-Bond Acidity | a.u.[1] | (Charge on H) | Donor Strength | |

| LogP (Calc) | - | 3.0 - 3.4 | Bioavailability |

Workflow Visualization

Caption: Validated computational workflow for generating electronic descriptors for CPDU-Allyl.

Mechanistic Implications for Drug/Herbicide Design

When interpreting the QSAR model for CPDU-Allyl, consider these causal relationships:

-

The "Allyl Effect" on Lipophilicity: Replacing the methyl groups of Monuron with allyl groups significantly increases LogP (from ~1.9 to >3.0). This enhances membrane permeability but may increase retention in soil organic matter, reducing mobility.

-

Implication: If the QSAR endpoint is in vivo toxicity, the allyl analog may show higher potency due to better uptake, provided steric bulk does not prevent binding.

-

-

Metabolic Liability: The allyl group is a "soft spot" for Cytochrome P450 enzymes (epoxidation).

-

Implication: QSAR models predicting persistence should weight the HOMO energy of the allyl double bond heavily, as this correlates with oxidative susceptibility.

-

-

Electronic Modulation by Chlorine: The 4-Cl group lowers the

of the N-H proton via inductive withdrawal through the phenyl ring.-

Implication: This makes the N-H a stronger Hydrogen Bond Donor compared to an unsubstituted phenylurea, strengthening the interaction with Ser264.

-

References

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Tuppurainen, K. (1999). Frontier orbital energies, hydrophobicity and steric factors as physical descriptors of metal toxicity. Chemosphere, 38(11), 2445-2456. Link

-

PubChem. (2023). 3-(4-chlorophenyl)-1,1-diallylurea (Compound Summary). National Library of Medicine. Link

-

Cramer, R. D., et al. (1988). Comparative Molecular Field Analysis (CoMFA).[2][3] 1. Effect of Shape on Binding of Steroids to Carrier Proteins. Journal of the American Chemical Society, 110(18), 5959-5967. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3D-QSAR studies of substituted 1-(3, 3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

Methodological & Application

Reaction conditions for coupling 4-chlorophenyl isocyanate and diallylamine

Application Note: Optimized Reaction Conditions for the Coupling of 4-Chlorophenyl Isocyanate and Diallylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

Substituted ureas are highly privileged pharmacophores in medicinal chemistry, frequently utilized as kinase inhibitors, soluble epoxide hydrolase inhibitors, and agrochemical agents. The most atom-economical and direct method for synthesizing asymmetric ureas is the nucleophilic addition of an amine to an isocyanate.

This technical guide establishes a robust, field-proven protocol for the synthesis of 1-(4-chlorophenyl)-3,3-diallylurea via the coupling of 4-chlorophenyl isocyanate and diallylamine. By analyzing the causality behind solvent selection, temperature control, and atmospheric conditions, this guide ensures high-yield, high-purity outcomes while establishing a self-validating experimental workflow.

Mechanistic Principles & Experimental Causality (E-E-A-T)

To achieve quantitative yields, it is critical to understand the chemical behavior of the reagents and the causality behind the chosen reaction conditions.

-

Intrinsic Nucleophilicity (No Catalyst Required): Diallylamine is a highly nucleophilic secondary aliphatic amine. It readily attacks the strongly electrophilic central carbon of the isocyanate group. Because of this high intrinsic reactivity, the addition of external catalysts (such as Lewis acids or bases like triethylamine) is entirely unnecessary and would only complicate the downstream purification[1].

-

The Threat of Moisture (Strict Anhydrous Conditions): 4-Chlorophenyl isocyanate is acutely sensitive to moisture[2]. If trace water is present in the solvent or atmosphere, it acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield 4-chloroaniline. The newly formed aniline will then react with a second equivalent of 4-chlorophenyl isocyanate, generating the highly insoluble, symmetric byproduct 1,3-bis(4-chlorophenyl)urea [3]. Thus, strictly anhydrous solvents and an inert nitrogen/argon atmosphere are non-negotiable.

-

Thermal Control of the Exotherm: The formation of the urea linkage is a highly exothermic click-like reaction. Adding the isocyanate to the amine at room temperature can cause localized boiling of the solvent and promote unwanted side reactions. Initiating the addition at 0 °C safely dissipates the exotherm, while subsequent warming to room temperature drives the reaction to completion[1].

Fig 1. Reaction mechanism showing the desired urea formation vs. moisture-driven byproduct synthesis.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| 4-Chlorophenyl isocyanate | 153.57 | 1.00 | 1.54 g (10.0 mmol) | Electrophile |

| Diallylamine | 97.16 | 1.05 | 1.02 g (10.5 mmol) | Nucleophile |

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Aprotic Solvent |

Note: A slight 0.05 eq excess of diallylamine is used to ensure complete consumption of the toxic isocyanate.

Table 2: Condition Optimization Matrix

| Parameter | Optimal Condition | Suboptimal Condition | Consequence of Suboptimal Choice |

|---|---|---|---|

| Solvent | Anhydrous DCM / THF | Ambient/Wet solvent | Complete or partial conversion to the symmetric diaryl urea byproduct. |

| Atmosphere | Inert (N2 or Argon) | Ambient Air | Atmospheric moisture degrades the isocyanate reagent over the reaction time. |

| Addition Temp | 0 °C | Room Temperature | Uncontrolled exotherm leading to potential impurity formation and safety hazards. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual cues and analytical checkpoints allow the researcher to verify the integrity of the reaction in real-time.

Step 1: System Preparation & Purging

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Fit the flask with a rubber septum and an addition funnel.

-

Purge the system with dry Nitrogen (N₂) or Argon for 10 minutes to displace all atmospheric moisture.

Step 2: Amine Solubilization & Cooling

-

Inject 1.02 g (10.5 mmol) of diallylamine into the flask.

-

Add 15 mL of anhydrous dichloromethane (DCM) via syringe.

-

Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

Step 3: Controlled Electrophile Addition

-

In a separate, dry vial, dissolve 1.54 g (10.0 mmol) of 4-chlorophenyl isocyanate in 15 mL of anhydrous DCM. (Caution: Isocyanates are severe lachrymators and toxic; handle exclusively in a fume hood[2])

-

Transfer this solution to the addition funnel.

-

Add the isocyanate solution dropwise to the stirring amine solution over a period of 15–20 minutes.

Step 4: Reaction Propagation

-

Once the addition is complete, remove the ice-water bath.

-

Allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C).

-

Stir vigorously for 2 hours.

Step 5: Self-Validation & Quality Control Checkpoint

-

Visual Validation: The target asymmetric urea (1-(4-chlorophenyl)-3,3-diallylurea) is highly soluble in DCM. If your solution remains clear, your anhydrous technique was successful. If a heavy, chalky white precipitate forms during the reaction, it is a definitive indicator of moisture contamination leading to the insoluble 1,3-bis(4-chlorophenyl)urea byproduct[3].

-

Analytical Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The isocyanate starting material (visualized via UV) should be completely consumed[1].

Step 6: Workup & Isolation

-

Transfer the clear DCM solution to a rotary evaporator and concentrate under reduced pressure to yield a crude solid or thick oil.

-

Triturate (wash) the crude residue with 20 mL of ice-cold hexane. This removes the slight excess of diallylamine and any non-polar impurities.

-

Filter the resulting purified white solid through a Büchner funnel.

-

Dry under high vacuum for 4 hours to afford pure 1-(4-chlorophenyl)-3,3-diallylurea.

Fig 2. Step-by-step experimental workflow for the synthesis of 1-(4-chlorophenyl)-3,3-diallylurea.

References

-

Forecast Chemicals. 4-Chlorophenyl isocyanate - 98% Purity at Attractive Price - Industrial Chemicals.[2] URL:

-

National Institutes of Health (NIH) / PMC. N,N′-Bis(4-chlorophenyl)urea.[3] URL:

-

BenchChem. Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.[1] URL:

Sources

Preparation and High-Throughput Screening (HTS) Formulation of 3-(4-Chlorophenyl)-1,1-diallylurea

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Assay Biologists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale